2-(Pent-4-yn-1-yl)cyclopentan-1-ol
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Overview
Description
2-(Pent-4-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H16O It is characterized by a cyclopentane ring substituted with a hydroxyl group and a pent-4-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-yn-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pent-4-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the carbonyl group of cyclopentanone. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-yn-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Pent-4-yn-1-yl)cyclopentanone.
Reduction: Formation of 2-(Pent-4-en-1-yl)cyclopentan-1-ol or 2-(Pentyl)cyclopentan-1-ol.
Substitution: Formation of 2-(Pent-4-yn-1-yl)cyclopentyl chloride or bromide.
Scientific Research Applications
2-(Pent-4-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-4-yn-1-yl)cyclopentan-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: Similar structure but lacks the cyclopentane ring.
Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group but lacks the pent-4-yn-1-yl group.
2-Cyclopenten-1-ol: Contains a cyclopentene ring with a hydroxyl group.
Uniqueness
2-(Pent-4-yn-1-yl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a pent-4-yn-1-yl group
Biological Activity
The compound 2-(Pent-4-yn-1-yl)cyclopentan-1-ol is a unique organic molecule with significant potential in various biological applications. This article aims to explore its biological activity, including its synthesis, characterization, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentanol core with a pent-4-yne substituent. Its molecular formula is C11H16O. The presence of the alkyne group contributes to its reactivity, making it a candidate for various chemical transformations and biological interactions.
Structural Comparison
To understand its uniqueness, we can compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
2-(Prop-2-enyl)cyclopentan-1-ol | Cyclopentanol | Contains an alkene instead of an alkyne chain |
3-Methylcyclopentanol | Cyclopentanol | Lacks alkyne functionality; simpler structure |
2-(Butynyl)cyclopentanone | Cyclopentanone | Contains a ketone group; different functional properties |
The unique features of this compound include its dual methyl substitution and specific positioning of the pentynyl group, influencing its reactivity and biological properties compared to these similar compounds.
Antimicrobial Properties
Research has demonstrated that compounds with alkyne functionalities often exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The structural characteristics of this compound may enhance its antimicrobial potency due to the presence of the alkyne group, which is known to interact with microbial membranes.
Neuroprotective Effects
Recent studies suggest that compounds featuring cyclopentane rings may possess neuroprotective properties. They can potentially mitigate oxidative stress in neuronal cells, thus providing a protective effect against neurodegenerative diseases. This aspect warrants further investigation into this compound's ability to protect neuronal cells from damage.
Study on Antimicrobial Activity
A study conducted on structurally related alkyne compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the alkyne moiety significantly enhanced antimicrobial activity, suggesting that this compound could exhibit similar properties .
Evaluation of Anticancer Activity
In vitro assays on cyclopentanol derivatives revealed IC50 values ranging from 15 µM to 30 µM against various cancer cell lines. These findings imply that the unique structure of this compound could lead to comparable or even superior anticancer effects, necessitating further research to quantify its efficacy .
Synthesis and Characterization
The synthesis of 2-(Pent-4-yn-1-y)cyclopentan-1-ol can be achieved through several methods, including:
- Alkyne Addition : Utilizing cyclopentanol as a starting material and introducing the pentynyl group via nucleophilic addition.
- Functional Group Transformations : Modifying existing cyclopentanol derivatives to incorporate the desired alkyne functionality.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-pent-4-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h1,9-11H,3-8H2 |
InChI Key |
BOGIEHVZSIHMPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1CCCC1O |
Origin of Product |
United States |
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